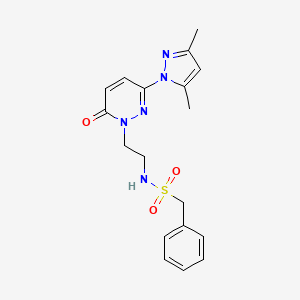
1-Cyclobutyl-2,2-dimethylpropan-1-one
Vue d'ensemble
Description
1-Cyclobutyl-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol . It is characterized by a cyclobutyl group attached to a 2,2-dimethylpropan-1-one moiety. This compound is primarily used for research purposes and has various applications in synthetic chemistry.
Méthodes De Préparation
The synthesis of 1-Cyclobutyl-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutane carboxylic acid chloride with t-butyl magnesium chloride in the presence of cuprous iodide as a catalyst . The reaction is carried out in dry ether under an argon atmosphere at -70°C. After the addition of t-butyl magnesium chloride, the mixture is stirred and allowed to reach room temperature, followed by the addition of water to complete the reaction.
Analyse Des Réactions Chimiques
1-Cyclobutyl-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ether, catalysts such as cuprous iodide, and specific temperature controls to ensure the desired reaction pathway.
Applications De Recherche Scientifique
1-Cyclobutyl-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: While specific biological applications are limited, the compound can be used in the development of new pharmaceuticals and bioactive molecules.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclobutyl-2,2-dimethylpropan-1-one depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets through its functional groups. For example, in oxidation reactions, the ketone group is targeted by oxidizing agents, leading to the formation of carboxylic acids or other oxidized products. The cyclobutyl group can also participate in ring-opening reactions under certain conditions, providing access to a range of different products.
Comparaison Avec Des Composés Similaires
1-Cyclobutyl-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
Cyclobutyl methyl ketone: Similar in structure but lacks the dimethyl groups, leading to different reactivity and applications.
Cyclobutyl ethyl ketone: Contains an ethyl group instead of the dimethyl groups, resulting in variations in physical and chemical properties.
Cyclobutyl isopropyl ketone: Features an isopropyl group, which affects its steric and electronic properties compared to this compound.
Propriétés
IUPAC Name |
1-cyclobutyl-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)8(10)7-5-4-6-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUBVXYJTFFATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2385517.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)butanamide](/img/structure/B2385519.png)
![[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B2385520.png)

![2-(4-ethoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2385523.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2385524.png)



![Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2385535.png)
